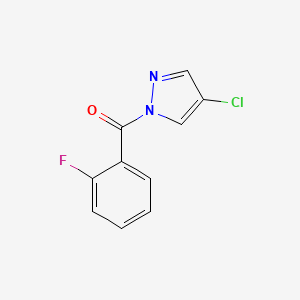

4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(4-chloropyrazol-1-yl)-(2-fluorophenyl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClFN2O/c11-7-5-13-14(6-7)10(15)8-3-1-2-4-9(8)12/h1-6H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPPZVQKLGLYSOA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)N2C=C(C=N2)Cl)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClFN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Chloro 1 Aroyl 1h Pyrazoles

Strategies for Pyrazole (B372694) Ring Formation

The formation of the pyrazole ring is the cornerstone of synthesizing 4-chloro-1-(aroyl)-1H-pyrazoles. Various methods have been developed, ranging from classical condensation reactions to modern catalytic and photochemical approaches.

Cyclocondensation Reactions for Pyrazole Nucleus Construction

Cyclocondensation reactions are a widely employed and versatile method for constructing the pyrazole core. These reactions typically involve the reaction of a 1,3-dielectrophilic species with a hydrazine (B178648) derivative.

The Knorr pyrazole synthesis, a classic and enduring method, involves the condensation of a hydrazine with a 1,3-dicarbonyl compound. nih.govjk-sci.com This reaction proceeds via the formation of an imine, followed by an intramolecular cyclization and dehydration to yield the pyrazole ring. jk-sci.com The regioselectivity of this reaction can be influenced by the nature of the substituents on both the hydrazine and the dicarbonyl compound. nih.gov

The versatility of this method is enhanced by the in-situ generation of 1,3-dicarbonyl compounds, which can then react with hydrazines in a one-pot multicomponent reaction. nih.govbeilstein-journals.org For instance, enolates can be acylated to form 1,3-diketones that are immediately trapped by a hydrazine to form the pyrazole. beilstein-journals.org This approach offers good to excellent yields and tolerates a variety of functional groups. nih.govbeilstein-journals.org However, the use of unsymmetrical hydrazines like methylhydrazine can lead to the formation of regioisomers. nih.govbeilstein-journals.org

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Key Features |

| Hydrazine | 1,3-Dicarbonyl Compound | Acidic or basic catalysis | Pyrazole | Classic Knorr synthesis. nih.govjk-sci.com |

| Enolate + Acyl Chloride | Hydrazine | Base (e.g., LiHMDS) | Pyrazole | In-situ generation of 1,3-diketone. beilstein-journals.org |

| Arylboronic Acid + Boc-diimide | 1,3-Dicarbonyl Compound | Copper catalysis | N-Arylpyrazole | In-situ formation of hydrazine precursor. nih.govbeilstein-journals.org |

[3+2] Cycloaddition reactions provide another powerful route to the pyrazole nucleus. This method involves the reaction of a 1,3-dipole with a dipolarophile. A common approach is the reaction of diazo compounds with alkynes or alkenes. bohrium.com For instance, a silver-mediated [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes offers a mild and efficient route to pyrazoles with broad substrate scope. organic-chemistry.org Similarly, a transition-metal-free [3+2] cycloaddition between diazoacetonitrile and nitroolefins yields multisubstituted cyanopyrazoles. organic-chemistry.org

Photoclick chemistry has also been employed for the synthesis of pyrazoles via 1,3-dipolar cycloaddition between alkynes and in-situ generated nitrilimines from tetrazoles. researchgate.net This method is atom-economic and environmentally benign. researchgate.net

| 1,3-Dipole | Dipolarophile | Conditions | Product | Key Features |

| N-Isocyanoiminotriphenylphosphorane | Terminal Alkyne | Silver-mediated | Pyrazole | Mild conditions, broad scope. organic-chemistry.org |

| Diazoacetonitrile | Nitroolefin | Transition-metal-free | Cyanopyrazole | Good yields and regioselectivity. organic-chemistry.org |

| Nitrilimine (from Tetrazole) | Alkyne | UV light | Pyrazole | Photoclick chemistry approach. researchgate.net |

Multicomponent reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules like pyrazoles in a single step from three or more starting materials. nih.govbeilstein-journals.orgmdpi.com This approach offers significant advantages in terms of atom economy, step economy, and operational simplicity. mdpi.com

Several MCRs for pyrazole synthesis have been developed. For example, a three-component reaction of aldehydes, β-ketoesters, and hydrazines can be catalyzed by ytterbium(III) perfluorooctanoate to produce persubstituted pyrazoles. beilstein-journals.org Another example is a four-component synthesis of pyrano[2,3-c]pyrazoles involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate. mdpi.com These reactions often proceed through a cascade of events, including Knoevenagel condensation, Michael addition, and cyclization. beilstein-journals.org

| Components | Catalyst/Conditions | Product | Key Features |

| Aldehyde, β-ketoester, Hydrazine | Yb(PFO)₃ | Persubstituted Pyrazole | Efficient three-component synthesis. beilstein-journals.org |

| Aldehyde, Malononitrile, β-ketoester, Hydrazine Hydrate | - | Pyrano[2,3-c]pyrazole | Four-component synthesis for fused pyrazoles. mdpi.com |

| Alkyne, Nitrile, Titanium Imido Complex | Oxidation | Pyrazole | [2+2+1] multicomponent synthesis. nih.gov |

Metal-Catalyzed and Transition-Metal-Free Synthetic Routes

Both metal-catalyzed and transition-metal-free methods play a significant role in modern pyrazole synthesis. Copper-catalyzed reactions are particularly common, for instance, in the aerobic oxidative [3+2] cycloaddition of N,N-disubstituted hydrazines with alkynoates. organic-chemistry.org Copper catalysis is also employed in the coupling of arylboronic acids with a protected diimide to form a hydrazine precursor in situ, which then undergoes cyclocondensation. nih.govbeilstein-journals.org

Conversely, transition-metal-free approaches are gaining traction due to their environmental and economic benefits. nih.gov A temperature-controlled divergent synthesis of pyrazoles and 1-tosyl-1H-pyrazoles has been developed that proceeds via electrophilic cyclization in the absence of transition-metal catalysts and oxidants. nih.govmdpi.com This method offers a green and practical route to these compounds. nih.govmdpi.com Furthermore, a practical protocol for synthesizing 4-sulfonyl pyrazoles has been developed using molecular iodine catalysis, avoiding the need for transition metals. researchgate.net

Photoredox and Other Advanced Reaction Conditions for Pyrazole Synthesis

Visible-light photoredox catalysis has emerged as a powerful tool for organic synthesis, enabling the formation of pyrazole derivatives under mild conditions. acs.org A relay visible-light photoredox catalysis strategy has been developed for the formal [4+1] annulation of hydrazones with 2-bromo-1,3-dicarbonyl compounds to afford pyrazole derivatives. acs.org This method is highly efficient and proceeds in a step-economical manner. acs.org

Another innovative approach involves a photocatalyzed [3+2] cycloaddition followed by a Norrish type fragmentation sequence. acs.org In this domino reaction, an α,β-unsaturated aldehyde acts as a synthetic equivalent of an alkyne, with the aldehyde group serving as a photoremovable directing group. acs.org This methodology provides a straightforward and regioselective synthesis of pyrazoles. acs.org

Methods for Installing the 4-Chloro Substituent

The introduction of a chlorine atom onto the pyrazole core is a crucial step that can be achieved through several distinct pathways. The choice of method often depends on the available starting materials and the desired regioselectivity.

Direct C-H halogenation is a common and efficient method for introducing a chlorine atom at the 4-position of a pre-formed pyrazole ring. This position is electronically favored for electrophilic substitution due to the influence of the two nitrogen atoms. nih.gov Various chlorinating agents have been successfully employed for this transformation.

N-Chlorosuccinimide (NCS): NCS is a widely used reagent for the chlorination of pyrazoles. The reaction typically proceeds under mild conditions and provides good yields of the 4-chloro derivative. beilstein-archives.org This method is effective for a range of N-substituted and N-unsubstituted pyrazoles. beilstein-archives.org

Trichloroisocyanuric Acid (TCCA): TCCA serves as an efficient, inexpensive, and low-toxicity chlorine source for the direct chlorination of pyrazoles. preprints.orgresearchgate.net Solvent-free mechanochemical methods using TCCA have also been developed, offering a greener alternative to traditional solvent-based reactions. rsc.org

Hypochloric Acid and its Salts: An improved process for preparing 4-chloropyrazoles involves the reaction of a pyrazole with hypochloric acid or its salts, such as sodium hypochlorite (NaOCl), in the substantial absence of carboxylic acids. google.com This method has been shown to provide high yields of the desired product. google.com

| Chlorinating Agent | Typical Conditions | Advantages | Reference |

|---|---|---|---|

| N-Chlorosuccinimide (NCS) | Room temperature, various solvents (e.g., DMSO) | Mild conditions, broad substrate scope | beilstein-archives.org |

| Trichloroisocyanuric Acid (TCCA) | Mild conditions; can be used in solvent-free mechanochemical processes | High efficiency, low cost, low toxicity | preprints.orgrsc.org |

| Sodium Hypochlorite (NaOCl) | Aqueous solution, often at 0-40°C, without carboxylic acid | High yield, improved process over previous methods | google.com |

An alternative to direct chlorination is the construction of the 4-chloropyrazole ring from acyclic precursors that are chlorinated either before or during the cyclization process. This approach allows for the simultaneous formation of the heterocyclic ring and the installation of the chloro substituent.

A notable one-pot method involves the direct cyclization and chlorination of hydrazines. preprints.orgresearchgate.net In this strategy, hydrazines react with suitable partners in the presence of TCCA, which acts as both an oxidant to facilitate the cyclization and a chlorinating agent to introduce the chlorine atom, affording 4-chloropyrazoles in yields up to 92%. preprints.orgresearchgate.net This process simultaneously forms the intramolecular C-N bond of the pyrazole and the C-Cl bond at the 4-position. preprints.org

Another related strategy is the electrophilic cyclization of α,β-alkynic hydrazones. nih.govnih.gov While extensively studied for iodination using molecular iodine, the principle can be extended to chlorination. nih.gov The α,β-alkynic hydrazone precursor undergoes an electrophile-induced cyclization, which, with an appropriate chlorine source, would yield the 4-chloropyrazole derivative.

| Strategy | Precursors | Key Reagent | Key Features | Reference |

|---|---|---|---|---|

| One-Pot Cyclization/Chlorination | Hydrazines and a suitable cyclization partner | TCCA | Simultaneous ring formation and chlorination; high efficiency | preprints.orgresearchgate.net |

| Electrophilic Cyclization | α,β-Alkynic hydrazones | Electrophilic chlorine source | Builds the ring from an unsaturated precursor; high regioselectivity | nih.govnih.gov |

Achieving regioselectivity, with chlorination occurring specifically at the C4 position, is a critical aspect of these syntheses. In direct electrophilic halogenation, the C4 position of the pyrazole ring is inherently activated towards electrophilic attack, making it the most likely site of substitution. nih.gov Methods utilizing reagents like NCS and TCCA generally provide the 4-chloro isomer as the major product due to this intrinsic reactivity. beilstein-archives.orgrsc.org

In precursor-based cyclization methods, regioselectivity is controlled by the structure of the starting materials and the reaction mechanism. For instance, the 1,3-dipolar cycloaddition of nitrilimines with specific alkenes, followed by elimination, can lead to highly regioselective formation of tetrasubstituted pyrazoles, where a chloro-substituent can be incorporated in the desired position. mdpi.com Similarly, the electrophilic cyclization of α,β-alkynic hydrazones offers excellent regiocontrol, leading specifically to 4-halopyrazoles. nih.govnih.gov

Approaches for N-Acylation with 2-Fluorobenzoyl Moiety

Once the 4-chloropyrazole core is obtained, the final step is the introduction of the 2-fluorobenzoyl group onto a ring nitrogen atom.

The most straightforward method for N-acylation is the reaction of 4-chloropyrazole, which possesses a reactive N-H bond, with an activated form of 2-fluorobenzoic acid. nih.gov Typically, 2-fluorobenzoyl chloride is used as the acylating agent. The reaction is generally carried out in an inert solvent in the presence of a base (e.g., triethylamine, pyridine) to neutralize the hydrochloric acid byproduct.

A general procedure involves treating the carboxylic acid (2-fluorobenzoic acid) with a reagent like oxalyl chloride to generate the acyl chloride in situ. nih.gov This highly reactive intermediate is then added to a solution of the 4-chloropyrazole to yield the final N-acylated product, 4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole. nih.govresearchgate.net

An alternative, multi-step pathway to N-acylated pyrazoles can proceed through a pyrazolone intermediate. Pyrazolones are readily synthesized by the condensation of β-ketoesters, such as ethyl acetoacetate, with hydrazine derivatives. researchgate.netd-nb.info

The synthetic sequence would involve:

Pyrazolone Formation: Reaction of a β-ketoester with a hydrazine to form a pyrazol-5-one ring. researchgate.net

Chlorination: The pyrazolone ring is then chlorinated. This may require conversion to the pyrazole tautomer before reaction with a chlorinating agent like phosphorus oxychloride (POCl₃) or NCS.

N-Acylation: The resulting 4-chloropyrazole intermediate is subsequently N-acylated with 2-fluorobenzoyl chloride as described in the direct acylation method.

This pathway is less direct but offers a modular approach to building complex pyrazole structures from simple, readily available starting materials.

Cascade and One-Pot Synthetic Sequences for Integrated Synthesis

Modern synthetic chemistry emphasizes efficiency, which has led to the development of cascade and one-pot reactions that combine multiple synthetic steps into a single operation. This approach avoids the isolation and purification of intermediates, saving time, reagents, and reducing waste. The synthesis of 4-chloro-1-(aroyl)-1H-pyrazoles is amenable to such strategies.

A plausible one-pot synthesis could integrate the formation of the N-arylhydrazine, its cyclization to form the pyrazole ring, and subsequent chlorination and acylation steps, or variations thereof. One reported strategy for the one-pot synthesis of N-arylpyrazoles involves the reaction of aryl halides with di-tert-butylazodicarboxylate and a 1,3-dicarbonyl compound. organic-chemistry.orgnih.gov This methodology can be adapted for 4-halogenated N-arylpyrazoles. organic-chemistry.org

A conceptual one-pot sequence for synthesizing a 4-chloro-1-aroyl-1H-pyrazole could proceed as follows:

In Situ Hydrazone Formation: Reaction of a suitable hydrazine (or an in situ generated hydrazine derivative) with a 1,3-dicarbonyl equivalent precursor for the pyrazole ring.

Cyclization: Acid- or base-catalyzed cyclization of the hydrazone intermediate to form the pyrazole ring.

Chlorination & Acylation: Subsequent introduction of the chloro and aroyl groups.

A more direct and efficient one-pot approach for the target compound would start from pre-formed 4-chloropyrazole or pyrazole itself. A particularly efficient sequence involves the synthesis of 4-halogenated N-arylpyrazoles directly from an aryl halide. organic-chemistry.org An analogous N-aroylation sequence can be envisioned where an aroyl hydrazine is used as the starting material, which then undergoes cyclization with a chlorinated 1,3-dicarbonyl equivalent.

Table 2: Illustrative One-Pot Synthesis Sequence

| Step | Reaction | Reagents & Conditions | Purpose |

|---|---|---|---|

| 1 | Hydrazine Formation & Cyclization | Hydrazine hydrate, 2-chloromalonaldehyde, Acid catalyst (e.g., HCl) in a suitable solvent (e.g., ethanol). | Forms the 4-chloropyrazole core in a single step from basic precursors. |

| 2 | N-Acylation | Addition of 2-fluorobenzoyl chloride and a base (e.g., triethylamine) directly to the reaction mixture. | Introduces the aroyl group at the N1 position without isolating the 4-chloropyrazole intermediate. |

This integrated approach significantly streamlines the synthesis compared to a traditional multi-step procedure involving intermediate isolation. d-nb.info

Green Chemistry Principles in Pyrazole Synthesis

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. eurekaselect.combenthamdirect.com These principles are increasingly being applied to the synthesis of heterocyclic compounds like pyrazoles.

Key green chemistry strategies applicable to the synthesis of 4-chloro-1-(aroyl)-1H-pyrazoles include:

Alternative Solvents and Solvent-Free Reactions: Traditional pyrazole syntheses often use volatile and hazardous organic solvents. Green alternatives include using water, ionic liquids, or polyethylene glycol as the reaction medium. eurekaselect.com Furthermore, solvent-free mechanochemical methods, such as ball milling, have been successfully employed for the chlorination of pyrazoles using reagents like trichloroisocyanuric acid (TCCA), which is a safer alternative to gaseous chlorine. rsc.org

Energy Efficiency: Microwave irradiation and ultrasonic activation are energy-efficient techniques that can significantly accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times compared to conventional heating. eurekaselect.comfao.org The synthesis of various pyrazole derivatives has been effectively demonstrated using these methods.

Atom Economy and Waste Reduction: One-pot and multicomponent reactions inherently align with green chemistry principles by maximizing atom economy and reducing the waste generated from multiple workup and purification steps. sciencescholar.us Designing syntheses that incorporate most or all of the atoms from the starting materials into the final product is a primary goal.

Use of Greener Reagents and Catalysts: The selection of reagents and catalysts with lower toxicity and environmental impact is crucial. This includes replacing hazardous reagents like phosphorus oxychloride (a common chlorinating agent) with milder alternatives and using recyclable catalysts. heteroletters.org For instance, the use of Oxone® as an oxidant in one-pot pyrazole syntheses represents a move towards more environmentally benign reagents. researchgate.net

Table 3: Comparison of Traditional vs. Green Synthetic Approaches

| Synthetic Step | Traditional Method | Green Chemistry Approach | Advantage of Green Approach |

|---|---|---|---|

| C4-Chlorination | Gaseous Cl₂ or SO₂Cl₂ in chlorinated solvents | Trichloroisocyanuric acid (TCCA) under solvent-free mechanochemical conditions rsc.org | Improved safety, reduced solvent waste. |

| Pyrazole Formation | Reflux in volatile organic solvents (e.g., ethanol, acetic acid) | Ultrasonic activation in water or water/isopropanol mixture fao.org | Reduced use of hazardous solvents, energy efficiency. |

By integrating these green chemistry principles, the synthesis of this compound and related compounds can be made more sustainable, safer, and economically viable.

Reactivity and Chemical Transformations of 4 Chloro 1 Aroyl 1h Pyrazoles

Reactions at the Pyrazole (B372694) Ring Core

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique reactivity profile. chemicalbook.com The presence of the electronegative nitrogen atoms influences the electron density at the carbon positions, making C4 the most electron-rich and thus the primary site for electrophilic attack in unsubstituted pyrazoles. chemicalbook.compharmaguideline.comnih.gov Conversely, the C3 and C5 positions are rendered electron-deficient. chemicalbook.comnih.gov However, the substitution pattern of 4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole significantly modifies this intrinsic reactivity.

Nucleophilic Substitution at the 4-Chloro Position

The presence of the electron-withdrawing N-(2-fluorobenzoyl) group significantly deactivates the pyrazole ring, making the chlorine atom at the C4 position susceptible to nucleophilic aromatic substitution (SNAr). This reaction is characteristic of electron-poor aromatic and heteroaromatic systems bearing a good leaving group. nih.gov The reaction proceeds via a two-step addition-elimination mechanism, where a nucleophile attacks the electron-deficient carbon atom bearing the chloro group, forming a resonance-stabilized intermediate (a Meisenheimer-like complex). Subsequent elimination of the chloride ion restores the aromaticity of the pyrazole ring.

The susceptibility of the C4 position to nucleophilic attack is enhanced by the aza-nitrogens in the ring, which help to stabilize the negative charge of the intermediate through inductive and mesomeric effects. nih.gov A variety of nucleophiles can be employed to displace the 4-chloro substituent, leading to a diverse range of functionalized pyrazoles. Studies on related 4-halonitropyrazolecarboxylic acids have shown successful substitution with arylamines. osti.gov Similarly, reactions on other chloroazines demonstrate that nucleophiles like bisulfide (HS⁻) and polysulfides (Sₙ²⁻) can readily displace chlorine atoms. nih.gov

Table 1: Examples of Nucleophilic Substitution Reactions at the 4-Chloro Position This table is illustrative and based on the general reactivity of activated halo-heteroaromatics.

| Nucleophile (Nu⁻) | Reagent Example | Product Structure |

|---|---|---|

| Alkoxide (RO⁻) | Sodium methoxide (B1231860) (NaOCH₃) | 4-methoxy-1-(2-fluorobenzoyl)-1H-pyrazole |

| Amine (R₂NH) | Pyrrolidine | 4-(pyrrolidin-1-yl)-1-(2-fluorobenzoyl)-1H-pyrazole |

| Thiolate (RS⁻) | Sodium thiophenoxide (NaSPh) | 4-(phenylthio)-1-(2-fluorobenzoyl)-1H-pyrazole |

Oxidative and Reductive Transformations of the Pyrazole Ring

The pyrazole ring is known for its considerable stability and is generally resistant to both oxidative and reductive conditions. chemicalbook.compharmaguideline.com Only under harsh conditions, such as ozonolysis or treatment with very strong bases, does the ring undergo cleavage. chemicalbook.com Similarly, the aromatic ring is stable towards many common reducing agents and catalytic hydrogenation conditions. pharmaguideline.com

However, specific transformations have been reported. For instance, metabolic studies have shown that the pyrazole ring can be oxidized by cytochrome P-450 enzymes in hepatocytes to yield 4-hydroxypyrazole. nih.gov This suggests that enzymatic or potent chemical oxidation can functionalize the ring. The pyrazole ring itself is generally resistant to oxidation, but substituents on the ring can be oxidized. chemicalbook.compharmaguideline.com

Table 2: Oxidative and Reductive Stability of the Pyrazole Ring

| Transformation | Reagents/Conditions | Outcome | Reference |

|---|---|---|---|

| Oxidation | Common oxidants (e.g., KMnO₄, K₂Cr₂O₇) | Ring is generally stable | chemicalbook.compharmaguideline.com |

| Cytochrome P-450 (in vivo) | Oxidation to 4-hydroxypyrazole | nih.gov | |

| Ozonolysis | Ring cleavage | chemicalbook.com | |

| Reduction | Catalytic Hydrogenation (e.g., H₂/Pd) | Ring is generally stable | pharmaguideline.com |

Reactivity of the N-Acyl Group

Hydrolysis and Transamidation Reactions

The N-acyl bond in 1-aroylpyrazoles can be cleaved under specific conditions, a reaction that is synthetically useful for deprotection of the pyrazole nitrogen. This cleavage can occur through hydrolysis or transamidation.

Hydrolysis: Reaction with water, typically under acidic or basic catalysis, can cleave the amide bond to yield the parent 4-chloro-1H-pyrazole and 2-fluorobenzoic acid. The stability of the N-acyl bond is significant, and forcing conditions may be required.

Transamidation: The N-acyl group can be transferred to another amine. For example, treatment with reagents like ethane-1,2-diamine and acetic acid has been shown to effectively cleave N-benzoyl groups under neutral conditions. nih.gov This process would yield 4-chloro-1H-pyrazole and the corresponding N-(2-fluorobenzoyl)diaminoethane.

These reactions underscore the utility of the N-aroyl group as a removable directing or protecting group in the synthesis of complex pyrazole derivatives.

Reactions at the Fluorophenyl Moiety

The 2-fluorophenyl ring is subject to the typical reactions of substituted aromatic compounds, with its reactivity governed by the electronic properties of the fluorine atom and the pyrazol-1-ylcarbonyl substituent.

Electrophilic Aromatic Substitution: The carbonyl group is a meta-director and is strongly deactivating. The fluorine atom is an ortho-, para-director but is also deactivating due to its high electronegativity and inductive electron withdrawal. researchgate.netscielo.org.mx The combined effect of these two substituents is a significant deactivation of the ring towards electrophilic attack. Any potential substitution would be slow and require harsh conditions.

Nucleophilic Aromatic Substitution: The fluorine atom can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions, particularly when the aromatic ring is activated by electron-withdrawing groups. mdpi.com While the carbonyl group is deactivating for SNAr at the meta position, its influence combined with the inherent properties of the ring could allow for displacement of the fluoride (B91410) ion by strong nucleophiles under certain conditions, although this is generally less facile than on polyfluorinated or nitro-activated systems. mdpi.com

Functional Group Interconversions on the Compound

Functional group interconversions are fundamental in organic synthesis, enabling the transformation of one functional group into another. For 4-chloro-1-(aroyl)-1H-pyrazoles, these transformations can target the chloro substituent, the pyrazole ring, or the aroyl moiety.

The chlorine atom at the C4 position of the pyrazole ring is a key site for functional group interconversions. Nucleophilic substitution reactions can potentially replace the chloro group with other functionalities. However, the reactivity of this position towards nucleophilic attack is influenced by the electronic nature of the pyrazole ring and the N-aroyl group.

Another significant site for functional group interconversion is the aroyl group. The carbonyl group within the aroyl moiety can undergo various transformations. For instance, reduction of the carbonyl group would yield a secondary alcohol. This transformation can be achieved using a variety of reducing agents.

Furthermore, the pyrazole ring itself can be a platform for functional group interconversions, although this often involves more complex synthetic sequences. For example, the Vilsmeier-Haack reaction, which involves the use of phosphorus oxychloride and dimethylformamide, can be used to introduce a formyl group onto the pyrazole ring, typically at an unsubstituted carbon position. libretexts.org This reaction can sometimes lead to dual functionalization, such as simultaneous formylation and chlorination. libretexts.org

| Starting Functional Group | Reagent(s) | Product Functional Group | Reaction Type |

| 4-Chloro | Nucleophile (e.g., Nu-) | 4-Substituted | Nucleophilic Aromatic Substitution |

| 1-Aroyl (C=O) | Reducing Agent (e.g., NaBH₄) | 1-(α-hydroxy-aroylmethyl) | Reduction |

| Pyrazole C-H | Vilsmeier-Haack Reagent (POCl₃, DMF) | Pyrazole-carbaldehyde | Electrophilic Substitution |

Rearrangement Reactions and Structural Isomerization Pathways

Rearrangement reactions involve the migration of an atom or group within a molecule, leading to a structural isomer of the original compound. byjus.com In the context of 4-chloro-1-(aroyl)-1H-pyrazoles, several types of rearrangements could be envisioned, although specific examples for this class of compounds are not extensively documented.

One potential rearrangement is the thermal or photochemical migration of the aroyl group from the N1 position to another atom in the pyrazole ring or to a substituent. N-acylpyrazoles can exhibit dynamic behavior, and under certain conditions, the acyl group might undergo intramolecular transfer.

Another possibility involves rearrangements of the pyrazole ring itself, which are generally less common and often require high energy input or specific catalytic conditions.

Sigmatropic rearrangements are a class of pericyclic reactions that could potentially occur if appropriate substituents are present on the pyrazole or aroyl ring. For example, a nih.govnih.gov-sigmatropic rearrangement has been reported as a key step in the synthesis of certain pyrazole derivatives from N-propargylhydrazones. organic-chemistry.org While not a direct rearrangement of a pre-formed 4-chloro-1-aroyl-1H-pyrazole, this illustrates the potential for such processes in pyrazole chemistry.

The following table outlines some general types of rearrangement reactions and their potential applicability to pyrazole systems. libretexts.orgbyjus.comnih.gov

| Rearrangement Type | Description | Potential Applicability to 4-Chloro-1-aroyl-1H-pyrazoles |

| Acyl Group Migration | Intramolecular transfer of the aroyl group to a different position. | Could potentially occur under thermal or photochemical conditions, leading to isomeric products. |

| Sigmatropic Rearrangement | Pericyclic reaction involving the concerted reorganization of σ and π bonds. | Could be feasible if suitable unsaturated substituents are present on the molecule. |

| Ring Contraction/Expansion | Transformation of the five-membered pyrazole ring into a different ring system. | Generally requires specific reagents and conditions; less likely under standard transformations. |

Reactions with Specific Chemical Reagents (e.g., Ozone)

The reaction of 4-chloro-1-(aroyl)-1H-pyrazoles with specific chemical reagents can lead to a variety of transformations, depending on the nature of the reagent and the reaction conditions. The reaction with ozone (ozonolysis) is a notable example.

Ozonolysis is a powerful method for cleaving carbon-carbon double bonds. wikipedia.org In aromatic heterocyclic systems like pyrazole, ozonolysis can lead to ring cleavage and the formation of various oxygenated products. A study on the reaction of pyrazole with ozone revealed that the reaction is relatively slow. rsc.org The primary identified transformation products were glyoxal (B1671930) and formate. rsc.org The study also investigated a substituted pyrazole, 1-benzylpyrazole, which showed a similarly inefficient reaction with ozone, yielding N-benzylformamide as a minor product. rsc.org

For this compound, the pyrazole ring is expected to be the primary site of attack by ozone. The electron-withdrawing nature of the 4-chloro and 1-aroyl substituents would likely decrease the electron density of the pyrazole ring, potentially making it even less reactive towards ozone than the parent pyrazole. However, upon reaction, cleavage of the pyrazole ring would be anticipated, leading to a complex mixture of products. The stability of the N-aroyl group and the C-Cl bond under ozonolysis conditions would also be a factor in the final product distribution.

The following table summarizes the expected reactivity of the pyrazole ring with ozone based on studies of pyrazole and its derivatives. rsc.org

| Reactant | Reagent | Key Observations | Identified Products |

| Pyrazole | Ozone (O₃) | Slow reaction kinetics. | Glyoxal, Formate |

| 1-Benzylpyrazole | Ozone (O₃) | Inefficient reaction. | N-Benzylformamide |

| This compound | Ozone (O₃) | Expected to be slow due to electron-withdrawing groups. | Ring-cleaved oxygenated products (postulated) |

Theoretical and Computational Analysis of Pyrazole Electronic Structure and Reactivity

Quantum Chemical Calculations (e.g., DFT, Ab Initio)

Quantum chemical calculations are foundational to modern chemical research, enabling the prediction of molecular properties with high accuracy. Methods like Density Functional Theory (DFT) and ab initio calculations are employed to model the electronic structure of molecules like 4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole. ufrj.brnih.gov DFT, particularly with hybrid functionals such as B3LYP, is widely used for its balance of computational cost and accuracy in predicting geometries, orbital energies, and other electronic parameters. acu.edu.inufrj.br

Geometry optimization is a computational process that determines the lowest energy arrangement of atoms in a molecule, corresponding to its most stable three-dimensional structure. For this compound, the structure consists of a planar 4-chloropyrazole ring attached to a 2-fluorobenzoyl group. A key structural feature is the dihedral angle between the pyrazole (B372694) ring and the phenyl ring of the benzoyl group. Due to potential steric hindrance between the ortho-fluorine on the phenyl ring and the pyrazole ring, the molecule is expected to adopt a non-planar conformation to minimize its energy. nih.gov This rotation around the N1-C(carbonyl) bond is a critical aspect of its conformational analysis. acu.edu.in

Computational studies on the parent 4-chloro-1H-pyrazole have been performed using DFT with the B3LYP/6-311++G(d,p) basis set to determine its optimized structural parameters. ufrj.br These values provide a baseline for the geometry of the pyrazole core within the target molecule.

Table 1: Selected Optimized Geometrical Parameters for the 4-chloro-1H-pyrazole Core (Based on theoretical calculations for 4-chloro-1H-pyrazole)

| Parameter | Bond Length (Å) / Bond Angle (°) |

| Bond Lengths | |

| N1-N2 | 1.345 |

| N2-C3 | 1.329 |

| C3-C4 | 1.411 |

| C4-C5 | 1.369 |

| C5-N1 | 1.361 |

| C4-Cl | 1.731 |

| Bond Angles | |

| C5-N1-N2 | 112.3 |

| N1-N2-C3 | 105.7 |

| N2-C3-C4 | 111.3 |

| C3-C4-C5 | 104.9 |

| C4-C5-N1 | 105.8 |

Note: Data is illustrative and based on calculations for the 4-chloro-1H-pyrazole fragment. ufrj.br The actual parameters in the full molecule will be influenced by the 2-fluorobenzoyl substituent.

Frontier Molecular Orbital (FMO) theory is a key framework for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, so its energy and location indicate sites of nucleophilic reactivity. The LUMO acts as an electron acceptor, indicating sites susceptible to electrophilic attack. imperial.ac.uk

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical descriptor of molecular stability and reactivity. nih.gov A small energy gap suggests high polarizability, low kinetic stability, and higher chemical reactivity, as less energy is required for electronic excitation. nih.govresearchgate.net

For this compound, the HOMO is expected to be localized primarily on the electron-rich pyrazole and 2-fluorophenyl rings. The LUMO, conversely, is likely distributed over the electron-withdrawing carbonyl group and the pyrazole ring, particularly influenced by the electronegative chlorine and fluorine atoms. This distribution indicates that charge transfer can occur from the ring systems to the carbonyl group upon electronic excitation. DFT studies on structurally similar N-acyl pyrazoles confirm that the HOMO and LUMO are generally centered on different parts of the molecule, facilitating intramolecular charge transfer. nih.gov

Global reactivity descriptors, derived from HOMO and LUMO energies, quantify the molecule's reactive tendencies.

Table 2: Global Reactivity Descriptors and Their Significance

| Descriptor | Formula | Significance |

| HOMO-LUMO Gap (ΔE) | ELUMO - EHOMO | Indicates chemical reactivity and kinetic stability. |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron. |

| Electron Affinity (A) | -ELUMO | Energy released when an electron is added. |

| Chemical Hardness (η) | (I - A) / 2 | Measures resistance to change in electron distribution. |

| Chemical Softness (S) | 1 / (2η) | Reciprocal of hardness; indicates high reactivity. |

| Electronegativity (χ) | (I + A) / 2 | Measures the power to attract electrons. |

| Electrophilicity Index (ω) | μ² / (2η) (where μ = -χ) | Measures the capacity to accept electrons. |

Source: General principles from computational chemistry studies. nih.govnih.gov

Molecular Electrostatic Potential (MEP) mapping is a visualization tool used to predict the reactive behavior of a molecule. It illustrates the charge distribution on the molecular surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. researchgate.net The color-coded map typically shows negative potential (prone to electrophilic attack) in red and yellow, and positive potential (prone to nucleophilic attack) in blue. acu.edu.inresearchgate.net

In this compound, the MEP map is expected to show the most negative potential localized around the highly electronegative oxygen atom of the carbonyl group and, to a lesser extent, the fluorine and chlorine atoms and the N2 atom of the pyrazole ring. ufrj.brwalisongo.ac.id These regions represent the most likely sites for interaction with electrophiles or hydrogen bond donors. Conversely, the most positive potential would be found around the hydrogen atoms of the aromatic rings, making them susceptible to interactions with nucleophiles. nih.gov The MEP analysis thus corroborates the FMO analysis by highlighting the key sites for molecular interactions. acu.edu.in

Non-linear optical (NLO) materials are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to be polarized by an intense electric field, such as that from a laser. Key parameters include the molecular polarizability (α) and the first-order hyperpolarizability (β). researchgate.netresearchgate.net

Table 3: Key Parameters for NLO Property Analysis

| Parameter | Symbol | Description |

| Dipole Moment | μ | A measure of the overall polarity of the molecule. |

| Linear Polarizability | α | The linear response of the electron cloud to an electric field. |

| First Hyperpolarizability | β | The first-order non-linear response to an electric field; a primary measure of NLO activity. |

Note: This table lists the parameters typically calculated in NLO studies. researchgate.netresearchgate.net Specific values for the title compound are not available in the cited literature.

Computational Studies of Reaction Mechanisms

Computational chemistry is a powerful tool for elucidating the detailed mechanisms of chemical reactions. mdpi.com By modeling the potential energy surface of a reaction, chemists can identify intermediates, transition states, and determine the most favorable reaction pathway. researchgate.net

To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction pathway. researchgate.net Computational methods are used to locate the geometry of the TS and calculate its energy, which determines the activation energy barrier of the reaction. A true transition state is characterized by having exactly one imaginary vibrational frequency, corresponding to the motion along the reaction coordinate. rsc.org

Once a transition state is located, an Intrinsic Reaction Coordinate (IRC) calculation is performed. The IRC analysis maps the minimum energy path connecting the transition state to the reactants on one side and the products on the other. rsc.org This confirms that the identified TS is indeed the correct one for the reaction under investigation. For reactions involving N-acyl pyrazoles, such as their synthesis via cyclocondensation or subsequent functionalization, these computational techniques provide invaluable mechanistic details that are often difficult to obtain experimentally. researchgate.netnih.gov

Influence of Halogen and Aroyl Substituents on Electronic Properties

The electronic properties of the pyrazole ring are significantly modulated by its substituents. Quantum-chemical calculations performed on C-substituted pyrazoles have shown that the position of endocyclic nitrogen atoms relative to a substituent profoundly influences its electron-donating or -withdrawing properties. rsc.org

The 4-chloro substituent in the target molecule is an important modulator of its electronic landscape. Halogens can alter the electronic structure through inductive effects, withdrawing electron density from the conjugated system. msu.edu In a computational study of C-substituted N-heterocycles, including 4-chloropyrazole, the substituent effect was quantified. rsc.org The presence of a chlorine atom at the C4 position influences the electron distribution and aromaticity of the pyrazole ring. rsc.org

The combined electronic effects of these substituents can be analyzed using parameters derived from DFT calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower HOMO-LUMO energy gap generally indicates higher chemical reactivity. asianresassoc.org

Below is an interactive table presenting representative HOMO-LUMO energy gaps for different classes of substituted pyrazoles, illustrating the influence of various functional groups.

| Compound Class | Substituent Type | Representative HOMO-LUMO Gap (eV) | Implied Reactivity |

| Unsubstituted Pyrazole | None | ~7.0 | Low |

| 4-Halopyrazole | Electron-withdrawing | ~6.8 | Moderate |

| 1-Aroylpyrazole | Electron-withdrawing | ~5.5 | Higher |

| Donor-substituted Pyrazole | Electron-donating | ~6.2 | Moderate |

Note: The HOMO-LUMO gap values are representative and intended for comparative purposes.

Intermolecular Interactions and Solvent Effects through Computational Models

Computational models are crucial for understanding the non-covalent interactions that dictate the supramolecular chemistry and condensed-phase behavior of molecules like this compound. In the solid state, pyrazole derivatives are known to form various hydrogen-bonded assemblies, such as dimers, trimers, and tetramers, depending on the steric and electronic nature of their substituents. researchgate.netmdpi.comnih.gov Although the N1-H is absent in the title compound due to the aroyl substitution, weak hydrogen bonds of the C-H···O and C-H···N type are still possible and can be modeled. acs.org

The presence of halogen atoms introduces the possibility of halogen bonding , an attractive interaction between an electrophilic region on the halogen atom (the σ-hole) and a nucleophilic site. researchgate.netdntb.gov.ua Computational studies on halogenated molecules can identify and quantify these interactions, which can be significant in determining crystal packing and protein-ligand binding. dntb.gov.uanih.gov For this compound, both the chlorine and fluorine atoms could potentially participate in halogen bonds.

Solvent effects are also critical to a molecule's behavior in solution. Computational models can simulate these effects, for instance, by using a Polarizable Continuum Model (PCM) to account for bulk solvent effects or by including explicit solvent molecules to study specific interactions. nih.govnih.gov For example, quantum-chemical calculations on a substituted pyrazole demonstrated its existence in a tautomeric equilibrium in a polar solvent like methanol, an effect that would be different in aprotic solvents. nih.govrwu.edu The interaction of the polar C=O group and the halogen atoms of this compound with solvent molecules will influence its solubility, conformational equilibrium, and reactivity in different media.

A summary of potential intermolecular interactions for the title compound, as predicted by computational modeling principles, is provided in the table below.

| Interaction Type | Potential Donor | Potential Acceptor | Significance |

| Dipole-Dipole | C=O, C-Cl, C-F | C=O, C-Cl, C-F | Influences molecular alignment and bulk properties. |

| π-π Stacking | Pyrazole ring, Benzene (B151609) ring | Pyrazole ring, Benzene ring | Contributes to crystal packing and stabilization. nih.gov |

| Halogen Bonding | C-Cl, C-F | O, N, π-systems | Can direct crystal structure and molecular recognition. researchgate.net |

| Weak H-Bonding | Aromatic C-H | O=C, N (pyrazole) | Provides additional stabilization in the solid state. acs.org |

Advanced Spectroscopic Probes for Mechanistic Elucidation in Pyrazole Chemistry

Application of Advanced NMR Techniques for Structural Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical analysis, offering unparalleled insight into molecular structure and dynamics. ipb.ptresearchgate.net For a molecule like 4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole, with its multiple substituents and potential for conformational isomerism, advanced NMR techniques are critical. One-dimensional (¹H, ¹³C, ¹⁹F) and two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are essential for unambiguous assignment of all proton and carbon signals. nih.gov Beyond static structure, these techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can probe through-space interactions to help define the molecule's preferred three-dimensional conformation in solution. nih.gov

Deuterium (B1214612) Labeling Studies for Reaction Pathway Confirmation

Deuterium labeling is a powerful tool for unraveling reaction mechanisms by leveraging the kinetic isotope effect (KIE), where the cleavage of a C-D bond is significantly slower than a C-H bond. acs.orgchem-station.com This principle can be applied to confirm the pathway for the synthesis of this compound, which typically involves the N-acylation of 4-chloro-1H-pyrazole with 2-fluorobenzoyl chloride.

To verify the roles of the reactants and rule out alternative pathways, a labeling experiment can be designed. For instance, using 3,5-dideuterio-4-chloro-1H-pyrazole as a starting material allows for precise tracking of the pyrazole (B372694) ring throughout the reaction. The location of the deuterium atoms in the final product, confirmed by ¹H NMR (disappearance of signals) and Mass Spectrometry (increase in molecular weight), can provide definitive evidence of the reaction pathway. nih.govpsu.edu Any deviation from the expected labeling pattern would suggest the occurrence of side reactions or unexpected molecular rearrangements.

Table 1: Hypothetical Deuterium Labeling Study for Synthesis of this compound

| Reactant Used | Expected Product | Spectroscopic Observation (¹H NMR) | Mechanistic Confirmation |

|---|---|---|---|

| 4-chloro-1H-pyrazole | This compound | Signals for H3 and H5 protons present | Standard acylation pathway |

This method is crucial for validating that the reaction proceeds via the intended nucleophilic attack of the pyrazole nitrogen onto the acyl chloride, a fundamental step in many heterocyclic syntheses. researchgate.net

Dynamic NMR for Tautomeric and Conformational Exchange

While many pyrazoles can exhibit annular tautomerism, where a proton shifts between the two ring nitrogens, this is not possible for this compound as it is an N-substituted derivative. bohrium.comresearchgate.net However, it does exhibit dynamic behavior in the form of conformational exchange. The primary dynamic process in this molecule is the restricted rotation around the N-C(O) amide bond due to its partial double-bond character. nih.gov A secondary rotational process occurs around the C(O)-C(aryl) single bond.

Dynamic NMR (DNMR) is the ideal technique to study these exchanges. copernicus.org By recording ¹H or ¹³C NMR spectra at various temperatures (Variable Temperature NMR), one can observe the transition from a state of fast exchange at high temperatures (showing sharp, averaged signals) to slow exchange at low temperatures (where distinct signals for each conformer appear). The temperature at which the separate signals merge into a single broad peak is known as the coalescence temperature (Tc). From Tc and the chemical shift difference between the exchanging sites, the Gibbs free energy of activation (ΔG‡) for the rotational barrier can be calculated. This provides quantitative data on the molecule's flexibility, a key parameter in fields like drug design. nih.gov Studies on analogous N-benzoyl systems have shown that such energy barriers are readily measurable by this technique. nih.govnih.gov

Table 2: Representative Data for Conformational Barrier Calculation using Dynamic NMR

| Dynamic Process | Temperature Range | Coalescence Temp. (Tc) | ΔG‡ (kJ/mol) |

|---|---|---|---|

| N-C(O) Bond Rotation | -40°C to 60°C | ~25°C | 55 - 75 |

| C(O)-C(aryl) Bond Rotation | < -60°C | Not typically reached | < 40 |

(Note: Data are representative values based on analogous N-acyl compounds and would need to be experimentally determined for this compound.)

Mass Spectrometry for Reaction Intermediate Identification

Mass spectrometry (MS) is an exceptionally sensitive technique for detecting low-abundance, short-lived reaction intermediates. rsc.org Techniques like Electrospray Ionization (ESI-MS) can gently transfer ions from the solution phase into the gas phase for detection, allowing for the observation of transient species that are key to understanding a reaction mechanism. rsc.orgsciencedaily.com

In the synthesis of this compound from 4-chloro-1H-pyrazole and 2-fluorobenzoyl chloride, ESI-MS could be used to identify the tetrahedral intermediate formed upon nucleophilic attack. This intermediate would have a distinct mass-to-charge ratio (m/z) that differs from both reactants and the final product. Further structural confirmation can be obtained using tandem mass spectrometry (MS/MS), where the isolated intermediate is fragmented through collision-induced dissociation (CID) to reveal its constituent parts. researchgate.net This approach provides a "snapshot" of the reaction in progress and is invaluable for building a complete mechanistic picture. rsc.org

Table 3: Expected Mass-to-Charge (m/z) Ratios for Species in the Synthesis of this compound

| Species | Chemical Formula | Expected m/z [M+H]⁺ | Role |

|---|---|---|---|

| 4-chloro-1H-pyrazole | C₃H₃ClN₂ | 103.00 | Reactant |

| 2-fluorobenzoyl chloride | C₇H₄ClFO | 158.00 | Reactant |

| Tetrahedral Intermediate | C₁₀H₇Cl₂F N₂O | 261.00 | Intermediate |

Infrared and Raman Spectroscopy for Vibrational Mode Analysis in Reaction Studies

Infrared (IR) and Raman spectroscopy are complementary vibrational techniques that provide a molecular fingerprint based on the vibrations of chemical bonds. ksu.edu.sauni-siegen.de They are highly effective for identifying functional groups and tracking their changes during a chemical reaction. nih.gov

For this compound, specific vibrational modes can be assigned to its constituent parts. The carbonyl (C=O) stretch of the benzoyl group is a particularly strong and characteristic band in the IR spectrum, typically appearing around 1680-1700 cm⁻¹. rasayanjournal.co.in Other key vibrations include the C-Cl stretch, the C-F stretch, and various C=C, C=N, and C-N stretches and bends associated with the pyrazole and benzene (B151609) rings. researchgate.netrsc.org

During the synthesis, the disappearance of the N-H stretch from the 4-chloro-1H-pyrazole reactant and the concurrent appearance of the strong C=O amide band provide a clear indication of reaction progress. Comparing experimental spectra with computational predictions from Density Functional Theory (DFT) can aid in the precise assignment of complex vibrational modes and help analyze how electronic effects from the chloro and fluoro substituents influence bond strengths and frequencies. researchgate.net

Table 4: Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Spectroscopic Technique |

|---|---|---|---|

| Benzoyl C=O | Stretch | 1680 - 1700 | IR (strong), Raman (medium) |

| Pyrazole C=N | Stretch | 1550 - 1600 | IR & Raman |

| Benzene C=C | Stretch | 1450 - 1600 | IR & Raman |

| Aryl C-F | Stretch | 1200 - 1250 | IR (strong) |

| Pyrazole C-Cl | Stretch | 700 - 800 | IR (strong) |

(Note: These are typical ranges and the exact values depend on the complete molecular structure and environment.)

In situ Spectroscopic Monitoring of Chemical Transformations

To gain the most profound mechanistic insights, chemists increasingly turn to in situ (in the reaction mixture) monitoring, which tracks the transformation in real time. researchgate.net This approach eliminates artifacts from sample workup and provides continuous data, allowing for detailed kinetic analysis.

For the synthesis of this compound, several in situ probes can be employed simultaneously. An attenuated total reflectance (ATR)-FTIR probe inserted directly into the reaction vessel can monitor the concentrations of reactants and products by tracking the intensity of their characteristic IR bands over time (e.g., the decay of a reactant peak and growth of a product peak). nih.gov Similarly, a Raman probe can provide complementary data, being particularly sensitive to non-polar bonds and less susceptible to interference from polar solvents like water. nih.gov

Coupling these vibrational techniques with real-time process mass spectrometry allows for a multi-faceted view of the reaction. sciencedaily.com By generating concentration-time profiles for all key species, one can determine reaction rates, identify the rate-limiting step, and detect the formation and consumption of any transient intermediates, thereby constructing a highly detailed and validated reaction mechanism. rsc.orgcolab.ws

Table 5: Application of In Situ Spectroscopy for Monitoring Pyrazole Synthesis

| Technique | Species Monitored | Key Spectral Feature | Information Gained |

|---|---|---|---|

| In situ FTIR | 4-chloro-1H-pyrazole (reactant) | Disappearance of N-H stretch (~3100-3150 cm⁻¹) | Reactant consumption rate |

| In situ FTIR/Raman | Product | Appearance of C=O stretch (~1690 cm⁻¹) | Product formation rate |

Role As a Synthetic Building Block in Diversified Chemical Scaffolds

Precursor for Fused Heterocyclic Systems (e.g., Pyrazolopyridines)

The construction of fused heterocyclic systems is a cornerstone of medicinal and materials chemistry, and 4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole is a valuable synthon for this purpose. The chloro-substituent at the C4 position of the pyrazole (B372694) ring is the key reactive handle for annulation reactions, where a new ring is built onto the existing pyrazole core.

One of the most significant applications in this context is the synthesis of pyrazolopyridines. These fused systems are of considerable interest due to their presence in a multitude of biologically active compounds. beilstein-journals.org The general strategy involves the reaction of a substituted pyrazole with a molecule containing two electrophilic centers, leading to cyclization. In the case of this compound, the chloro group can act as a leaving group in nucleophilic aromatic substitution (SNAr) reactions or participate in transition-metal-catalyzed cross-coupling reactions followed by cyclization.

For instance, a common pathway to pyrazolo[3,4-b]pyridines involves the condensation of 5-aminopyrazoles with 1,3-dicarbonyl compounds or their equivalents. beilstein-journals.org While the title compound is not a 5-aminopyrazole, its 4-chloro group allows for alternative synthetic routes. A plausible approach involves a palladium-catalyzed amination (a Buchwald-Hartwig reaction) to introduce an amino group, which can then be used in classical condensation reactions. Alternatively, direct cyclization reactions with appropriate binucleophiles can lead to the formation of the fused pyridine (B92270) ring. The synthesis of pyrazolo[3,4-d]pyrimidine derivatives, for example, has been achieved by chlorinating a pyrazolo-pyrimidinone intermediate, demonstrating the utility of chloro-substituents in building fused systems. nih.gov The reactivity of the pyrazole core is modulated by the N1-benzoyl group, which influences the electronic density of the ring and thereby the conditions required for these transformations.

| Reaction Type | Reagents/Conditions | Resulting Fused System | Plausible Role of Title Compound |

| Cyclocondensation | 5-Aminopyrazole, 1,3-Dicarbonyl Compounds | Pyrazolo[3,4-b]pyridine | Functional group interconversion of the C4-Cl to an amino group, followed by condensation. |

| Annulation via SNAr | Pyrazolopyrimidinone, POCl3 | 4-Chloro-pyrazolo[3,4-d]pyrimidine | The C4-chloro group serves as a reactive site for subsequent nucleophilic displacement to complete the fused system. nih.gov |

| Intramolecular Cyclization | Precursors with appropriate side chains | Various fused pyrazoles | Derivatization at the C4 position followed by a ring-closing reaction. |

Application in the Construction of Multi-Ring Aromatic Systems

The development of extended, multi-ring aromatic and heteroaromatic systems is crucial for applications in materials science and electronics. The this compound molecule is an excellent starting point for such constructions, primarily through palladium-catalyzed cross-coupling reactions. masterorganicchemistry.com The carbon-chlorine bond at the C4 position provides a classic reactive site for reactions like the Suzuki-Miyaura, Heck-Mizoroki, and Sonogashira couplings.

The Heck-Mizoroki reaction allows for the formation of a new carbon-carbon bond between the C4 position of the pyrazole and an alkene. masterorganicchemistry.comorganic-chemistry.org Research on the Heck reaction of 4-iodo-1H-pyrazoles, a close analogue, has shown that C4-alkenylated pyrazoles can be synthesized efficiently. clockss.org The choice of protecting group on the pyrazole nitrogen was found to be crucial for reaction success, highlighting the electronic influence of the N1-substituent. clockss.org For the title compound, the 2-fluorobenzoyl group would similarly play a significant role in modulating the reactivity of the C-Cl bond and the stability of the palladium catalyst intermediates.

The Suzuki-Miyaura reaction is another powerful tool that would utilize the C4-chloro group to couple with aryl or heteroaryl boronic acids or esters. This reaction is one of the most widely used methods for constructing biaryl and multi-aryl systems. mdpi.com By reacting this compound with various boronic acids, a diverse library of C4-arylated pyrazoles can be generated, effectively expanding the aromatic system.

These cross-coupling strategies transform the relatively simple pyrazole core into complex, multi-ring structures with tailored electronic and steric properties, suitable for further investigation in various fields.

| Cross-Coupling Reaction | Coupling Partner | Catalyst System (Typical) | Product Type |

| Heck-Mizoroki | Alkenes (e.g., acrylates, styrenes) | Pd(OAc)2, Phosphine ligand, Base | 4-Alkenyl-1-(2-fluorobenzoyl)-1H-pyrazole clockss.org |

| Suzuki-Miyaura | Aryl/Heteroaryl Boronic Acids | Pd(PPh3)4 or other Pd(0) source, Base | 4-Aryl-1-(2-fluorobenzoyl)-1H-pyrazole mdpi.com |

| Sonogashira | Terminal Alkynes | Pd catalyst, Cu(I) co-catalyst, Base | 4-Alkynyl-1-(2-fluorobenzoyl)-1H-pyrazole |

Intermediate for Novel Functional Materials (excluding drug applications)

The unique electronic properties of the pyrazole ring, combined with the ability to introduce diverse substituents, make pyrazole derivatives attractive candidates for novel functional materials. The title compound, this compound, serves as a key intermediate for materials with applications in organic electronics, such as Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells. mdpi.com

For example, benzoyl-pyrazine compounds have been specifically investigated as luminescent materials for OLEDs. google.com Pyrazolyl-substituted molecules have also been studied for their potential as multifunctional materials in optoelectronics, where the introduction of different functional groups significantly alters their photoluminescence quantum yield. researchgate.net Furthermore, pyrazole derivatives have been incorporated into the emissive layer of OLEDs, producing light in the blue-green spectrum. mdpi.com The synthesis of these advanced materials often begins with a functionalized pyrazole core, which is then elaborated through reactions such as the cross-coupling methods described previously. The this compound molecule is an ideal precursor for creating such materials, where the C4-position can be used to attach other chromophores or charge-transporting moieties.

Derivatization for Exploring Structure-Reactivity Relationships in Chemical Design

Understanding the relationship between a molecule's structure and its chemical reactivity is fundamental to rational chemical design. The this compound scaffold is an excellent platform for systematic studies of these relationships. By independently modifying each component of the molecule, chemists can probe how steric and electronic factors influence reaction outcomes and physical properties.

Key areas for derivatization include:

The C4-Position: The chloro group can be replaced with other halogens (Br, I) to study the effect of leaving group ability in cross-coupling and SNAr reactions. Introducing electron-donating or electron-withdrawing groups at this position would directly impact the electronic nature of the pyrazole ring.

The Benzoyl Ring: The fluorine atom on the benzoyl group can be moved to the meta or para positions, or replaced with other substituents (e.g., -OCH3, -NO2, -CF3). This allows for a systematic investigation of how the electronic properties of the N1-acyl group, transmitted through resonance and inductive effects, affect the reactivity of the pyrazole core.

The Pyrazole Ring: While the core ring is fixed, the influence of its substituents on properties like luminescence can be studied. For instance, research has shown that adding cyano groups to a pyrazole derivative can dramatically alter its emission characteristics in the solid state. researchgate.net

By synthesizing a library of derivatives based on the parent structure and measuring their reaction rates, spectral properties, or performance in a specific application, quantitative structure-activity relationships (QSAR) or structure-property relationships (QSPR) can be established. This data-driven approach is invaluable for designing new molecules with optimized characteristics for a desired purpose.

| Structural Modification | Purpose/Variable Studied | Example of Property to Measure |

| Varying C4-substituent (e.g., Cl, Br, I, Aryl) | Leaving group ability, electronic effects on the ring | Reaction kinetics in Suzuki coupling, Hammett plot analysis |

| Altering substituent on the benzoyl ring (e.g., F, OMe, NO2) | Electronic influence of the N-acyl group | Rate of a test reaction, shift in absorption/emission spectra |

| Replacing the 2-fluorobenzoyl group | Steric and electronic effects of the N1-substituent | Yield and regioselectivity in functionalization reactions clockss.org |

Future Research Directions in Substituted Pyrazole Chemistry

Development of Novel, Atom-Economical Synthetic Methodologies

Classical methods for pyrazole (B372694) synthesis, such as the condensation of hydrazines with 1,3-dicarbonyl compounds, often face challenges like the formation of isomeric mixtures and the use of harsh conditions. tandfonline.commdpi.com Future research will prioritize the development of novel synthetic routes that are both efficient and atom-economical.

One promising avenue is the expansion of multicomponent reactions (MCRs) . These reactions, where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are inherently atom-economical. researchgate.netrsc.org One-pot, four-component reactions have been successfully employed to create complex pyrazole derivatives, and applying such strategies to the synthesis of N-acyl pyrazoles like 4-chloro-1-(2-fluorobenzoyl)-1H-pyrazole could streamline production. researchgate.net For instance, a one-pot method to synthesize fully substituted pyrazoles from cyclic β-diketones, aryl glyoxals, and arylhydrazones has been reported, showcasing the potential for high atom economy. rsc.org

Another key area is the use of C-H activation and functionalization . This strategy allows for the direct modification of the pyrazole core, bypassing the need for pre-functionalized starting materials. nih.gov Research into the selective C-H functionalization of a pre-formed 4-chloropyrazole ring before or after the addition of the 2-fluorobenzoyl group could offer a modular and efficient route to a wide range of analogs.

Table 1: Comparison of Synthetic Approaches for Substituted Pyrazoles

| Methodology | Description | Advantages | Challenges/Future Work |

|---|---|---|---|

| Classical Condensation | Reaction of hydrazines with 1,3-dicarbonyls or α,β-unsaturated ketones. mdpi.com | Well-established, readily available starting materials. | Low regioselectivity with unsymmetrical substrates, often requires harsh conditions. tandfonline.comconicet.gov.ar |

| 1,3-Dipolar Cycloaddition | Reaction of diazo compounds or nitrilimines with alkynes or alkenes. tandfonline.comnih.gov | High regioselectivity in many cases, good functional group tolerance. nih.gov | Requires synthesis of potentially unstable diazo compounds. |

| Multicomponent Reactions (MCRs) | One-pot synthesis from three or more starting materials. rsc.org | High atom economy, operational simplicity, reduced waste. researchgate.net | Optimization can be complex; requires further development for specific targets like N-acyl pyrazoles. |

| C-H Activation/Functionalization | Direct introduction of functional groups onto the pyrazole ring. nih.gov | High step economy, allows for late-stage functionalization. researchgate.net | Controlling regioselectivity, identifying suitable catalysts for specific transformations. |

Exploration of Sustainable and Environmentally Benign Synthetic Routes

The principles of green chemistry are increasingly guiding synthetic strategies, aiming to reduce environmental impact. nih.govthieme-connect.com Future work on this compound should incorporate these principles.

Key areas of exploration include:

Green Solvents: Moving away from hazardous organic solvents is a primary goal. Water is an ideal green solvent, and numerous pyrazole syntheses have been successfully performed in aqueous media, often using catalysts like cetyltrimethylammonium bromide (CTAB) to facilitate the reaction. thieme-connect.com The use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (B45653) (TFE), has also been shown to dramatically improve regioselectivity in pyrazole formation. conicet.gov.ar

Alternative Energy Sources: Microwave and ultrasound irradiation offer significant advantages over conventional heating, including shorter reaction times, higher yields, and reduced energy consumption. researchgate.netbenthamdirect.comnih.gov Ultrasound-assisted synthesis of pyrazole derivatives has been achieved in aqueous media, combining multiple green chemistry principles. researchgate.net

Solvent-Free Conditions: Reactions conducted without a solvent, for example by grinding solid reactants together, represent a highly sustainable approach. researchgate.netresearchgate.net This technique has been successfully applied to the synthesis of 2-pyrazoline (B94618) derivatives, offering a clean reaction with easy workup. researchgate.net

Recyclable Catalysts: The development and use of heterogeneous or recyclable catalysts, such as magnetic nanoparticles or polymer-supported catalysts, are crucial for sustainable synthesis. tandfonline.comresearchgate.net These catalysts can be easily separated from the reaction mixture and reused, reducing waste and cost. researchgate.net

Table 2: Examples of Green Synthetic Methodologies for Pyrazoles

| Green Approach | Example Condition/Catalyst | Key Benefit(s) | Reference |

|---|---|---|---|

| Aqueous Synthesis | Use of water as a solvent, sometimes with surfactants like CTAB. | Environmentally benign, abundant, and non-toxic solvent. | thieme-connect.com |

| Ultrasonic Irradiation | Ultrasound-assisted synthesis in aqueous ethanol. | Reduced reaction times (e.g., 10 min vs. 1 hr) and increased yields. | nih.gov |

| Microwave Irradiation | Microwave-assisted synthesis in a water-ethanol mixture. | Energy efficient, rapid heating, improved yields. | nih.gov |

| Solvent-Free Grinding | Mechanical grinding of solid reactants. | Eliminates solvent waste, simple procedure, short reaction times. | researchgate.net |

| Recyclable Catalyst | Magnetic nano-[CoFe2O4] catalyst under ultrasonic irradiation. | Catalyst can be recovered with an external magnet and reused. | researchgate.net |

Advanced Mechanistic Insights through Combined Experimental and Computational Approaches

A deep understanding of reaction mechanisms is essential for optimizing synthetic protocols and predicting outcomes. nih.gov For substituted pyrazoles, particularly unsymmetrical ones, elucidating the factors that control regioselectivity remains a key research area. The synthesis of this compound involves the formation of a specific regioisomer, and a robust mechanistic understanding is vital for ensuring its selective production.

Future research should employ a synergistic approach combining experimental studies (kinetics, intermediate trapping, isotopic labeling) with computational modeling. Density Functional Theory (DFT) calculations have become an invaluable tool for studying electronic structures, reaction pathways, and the stability of tautomers and intermediates in pyrazole chemistry. nih.govresearchgate.net Such studies can clarify the influence of substituents on the electronic properties of the pyrazole ring and predict the most favorable reaction pathways. mdpi.com

A notable area of investigation is the mechanism of metal-mediated N-N bond formation. Recent studies on the oxidation-induced N-N coupling of diazatitanacycles to form pyrazoles have provided detailed mechanistic insights, revealing the rate-limiting steps and the critical role of the oxidant's coordination to the metal center. nih.govumn.edursc.org Applying these advanced mechanistic approaches can lead to the rational design of more efficient catalysts and reaction conditions for pyrazole synthesis.

Design of New Reactivity Profiles for Targeted Chemical Transformations

Beyond its synthesis, the this compound molecule offers multiple sites for further chemical transformation. Future research should focus on designing new reactivity profiles to use this and similar pyrazoles as versatile building blocks.

The pyrazole ring is an electron-rich system, and its reactivity is modulated by its substituents. mdpi.com The chlorine atom at the C4 position and the fluorine atom on the benzoyl group significantly influence the electronic landscape of the molecule. Research could explore:

Cross-Coupling Reactions: The C-Cl bond at the 4-position is a prime site for Suzuki, Stille, or Buchwald-Hartwig cross-coupling reactions, allowing for the introduction of a wide array of aryl, alkyl, or amino groups.

Directed Functionalization: The N-benzoyl group could act as a directing group for ortho-lithiation or C-H activation on the benzoyl ring, enabling further functionalization at that site.

Transformations of the Pyrazole Ring: While aromatic, the pyrazole ring can participate in certain cycloaddition or ring-opening reactions under specific conditions, leading to novel heterocyclic systems.

Understanding the interplay between the substituents and the pyrazole core is crucial for predicting and controlling these transformations, thereby expanding the synthetic utility of the molecule. nih.govmdpi.com

Emerging Roles in Catalysis and Materials Science (excluding drug delivery or therapeutic applications)

While pyrazoles are widely studied in medicinal chemistry, their applications in other fields are a growing area of research. Protic (N-unsubstituted) pyrazoles have been shown to be versatile ligands in homogeneous catalysis due to their proton-responsive nature. nih.gov Although this compound is N-substituted, its pyrazole core can still act as a coordinating ligand for transition metals.

Future research directions could include:

Ligand Development for Catalysis: Designing and synthesizing derivatives of this compound to act as ligands in catalytic processes. For example, incorporating additional coordinating groups could create pincer-type ligands, which have shown promise in reactions like the N-N bond cleavage of hydrazine (B178648). nih.gov

Materials Science: Pyrazole-containing compounds are being investigated for their applications in materials science, such as in the creation of dyes, luminophores, and polymers. thieme-connect.commdpi.com The specific electronic properties conferred by the chloro and fluoro substituents in this compound could be harnessed to develop novel materials with tailored optical or electronic properties. For instance, pyrazole-tetrazine compounds have been studied as new materials. mdpi.com

By exploring these non-therapeutic applications, the value and utility of this class of substituted pyrazoles can be significantly broadened.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.